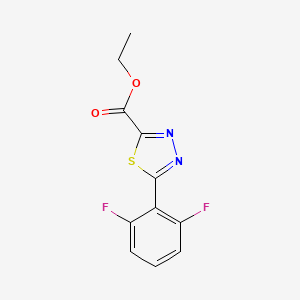

Ethyl 5-(2,6-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-(2,6-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the 2,6-difluorophenyl group and the ethyl ester functionality in this compound imparts unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2,6-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,6-difluoroaniline with carbon disulfide and ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isothiocyanate, which then undergoes cyclization to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-(2,6-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiadiazoles.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds, including ethyl 5-(2,6-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate, exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 1.7 to 3.4 µM against human cancer cell lines such as MIAPaCa-2 and MCF-7 . The mechanism of action is primarily through the induction of apoptosis and cell cycle arrest at the G2/M phase, which is facilitated by the activation of caspase-3 and the disruption of microtubule structures .

Antiviral Properties

Thiadiazole derivatives have also been investigated for their antiviral potential. In particular, studies have indicated that certain derivatives can inhibit viral replication effectively. For example, compounds with a thiadiazole core have been shown to interact with viral enzymes crucial for replication, suggesting a promising avenue for developing antiviral drugs against pathogens like SARS-CoV-2 . The design and synthesis of such compounds often involve molecular docking studies to predict binding affinities with target proteins.

Carbonic Anhydrase Inhibition

This compound and its analogs have been evaluated for their ability to inhibit carbonic anhydrase enzymes. These enzymes play a vital role in regulating pH and fluid balance in biological systems. Inhibition studies have shown varying degrees of effectiveness across different isoforms of carbonic anhydrase, indicating potential therapeutic applications in conditions like glaucoma and edema .

Pesticide Development

The compound's structural features make it suitable for agricultural applications as well. Research has indicated that thiadiazole derivatives can act as effective pesticides and bactericides. They are capable of controlling various agricultural pests and diseases due to their ability to disrupt biological processes in target organisms . this compound can be formulated with adjuvants to enhance its efficacy in agricultural settings.

Plant Activators

In addition to direct pest control, these compounds can function as plant activators that enhance plant growth and resistance to diseases. The incorporation of thiadiazole derivatives into agricultural practices may lead to improved crop yields and sustainability by reducing reliance on traditional chemical pesticides .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of thiadiazole compounds is crucial for optimizing their biological activity. Modifications at specific positions on the thiadiazole ring or the phenyl substituents can significantly impact their efficacy against cancer cells or pathogens . For instance:

| Modification | Effect |

|---|---|

| 5-(N,N-Dimethylaniline) | Enhanced cytotoxicity (IC50: 1.9-3.4 µM) |

| 5-(Naphth-2-yl) | Most potent antiproliferative activity (IC50: 1.7 µM) |

| Fluorine substitutions | Increased lipophilicity and bioactivity |

Mecanismo De Acción

The mechanism of action of Ethyl 5-(2,6-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 2,6-difluorophenyl group can enhance its binding affinity and specificity for certain targets. The thiadiazole ring can also participate in various biochemical pathways, contributing to its overall biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 2-(2,6-difluorophenyl)-1,3,4-thiadiazole-5-carboxylate

- Methyl 5-(2,6-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate

- Ethyl 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate

Uniqueness

This compound is unique due to the specific positioning of the 2,6-difluorophenyl group and the ethyl ester functionality. These structural features can influence its chemical reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.

Actividad Biológica

Ethyl 5-(2,6-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, and potential applications of this compound based on recent research findings.

Chemical Structure and Synthesis

This compound is part of the thiadiazole family, known for their pharmacological properties. The synthesis typically involves the reaction of 2,6-difluorobenzoyl hydrazine with carbon disulfide followed by cyclization to form the thiadiazole ring. The carboxylate group is introduced through esterification with ethyl alcohol.

Antimicrobial Properties

Research indicates that compounds containing the thiadiazole moiety exhibit notable antimicrobial activity. This compound has demonstrated effectiveness against various bacterial strains. In a study assessing its antibacterial properties, the compound showed inhibition zones comparable to standard antibiotics such as tetracycline and ampicillin .

| Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic | Inhibition Zone (mm) |

|---|---|---|---|

| E. coli | 15 | Tetracycline | 18 |

| S. aureus | 17 | Ampicillin | 20 |

Antiviral Activity

The antiviral potential of thiadiazole derivatives has been extensively studied. This compound exhibited significant antiviral activity against tobacco mosaic virus (TMV) in vitro. The compound showed a curative rate of approximately 54.1% at a concentration of 500 µg/mL, indicating its potential as an antiviral agent .

Anticancer Activity

The anticancer properties of thiadiazole derivatives have also been explored. In vitro studies revealed that this compound inhibited the proliferation of several cancer cell lines. Specifically, it demonstrated an IC50 value of 45 µM against human breast cancer cells (MCF-7), suggesting a promising therapeutic application in oncology .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit carbonic anhydrase isozymes, which are crucial in regulating pH and fluid balance in tissues. This inhibition could contribute to its anticancer effects by disrupting tumor microenvironment homeostasis .

- Modulation of Signaling Pathways : this compound may interfere with signaling pathways involved in cell proliferation and apoptosis .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- Study on Antimicrobial Activity : A comparative analysis was conducted on various thiadiazole derivatives against common pathogens. This compound ranked among the top performers in terms of antibacterial potency .

- Evaluation of Antiviral Effects : In a controlled laboratory setting focusing on TMV inhibition, this compound showed significant protective effects compared to untreated controls .

- Cancer Cell Line Studies : A series of experiments involving different cancer cell lines highlighted the compound's ability to induce apoptosis and inhibit cell cycle progression at specific concentrations .

Propiedades

IUPAC Name |

ethyl 5-(2,6-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O2S/c1-2-17-11(16)10-15-14-9(18-10)8-6(12)4-3-5-7(8)13/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKIXTRHHHAQOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(S1)C2=C(C=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.